molecular formula C28H24N4O3 B11217908 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11217908
M. Wt: 464.5 g/mol
InChI Key: ZWUKKOGKSQUUMF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, an ethoxyphenyl group, and a pyrrolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the reaction of catechol with dihalomethanes in the presence of a base . The pyrrolopyrimidine core is synthesized via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the coupling of the benzodioxole and pyrrolopyrimidine intermediates under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed C-N cross-coupling reaction and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety may also interact with cytochrome P450 enzymes, affecting drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its combination of a benzodioxole moiety, an ethoxyphenyl group, and a pyrrolopyrimidine core. This unique structure may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H24N4O3/c1-2-33-22-11-9-21(10-12-22)32-16-23(20-6-4-3-5-7-20)26-27(30-17-31-28(26)32)29-15-19-8-13-24-25(14-19)35-18-34-24/h3-14,16-17H,2,15,18H2,1H3,(H,29,30,31)

InChI Key

ZWUKKOGKSQUUMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

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